1,5-dihydropyrimido[5,4-b]indol-4-one
Description
1,5-Dihydropyrimido[5,4-b]indol-4-one is a heterocyclic compound characterized by a fused pyrimidine-indole scaffold. Its molecular formula is C₁₀H₇N₃O (MW: 185.19 g/mol), as reported in structural analyses . This core structure serves as a pharmacophore in medicinal chemistry due to its ability to interact with diverse biological targets. Synthetic routes often involve cyclization reactions starting from indole precursors, such as ethyl 3-aminoindole-2-carboxylate, followed by substitutions at positions 3, 5, and 8 to modulate activity .
Properties
IUPAC Name |
1,5-dihydropyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-9-8(11-5-12-10)6-3-1-2-4-7(6)13-9/h1-5,13H,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKANMIJNAMTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)N=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biginelli-Inspired Condensation Reactions
A widely adopted approach for constructing the pyrimido-indole scaffold involves modified Biginelli reactions. In a representative protocol, isopropyl acetoacetate reacts with substituted benzaldehydes and urea/thiourea derivatives under acidic conditions to yield tetrahydropyrimidine intermediates. For example, refluxing equimolar quantities of 4-hydroxy-3-methoxybenzaldehyde, isopropyl acetoacetate, and thiourea in ethanol with glacial acetic acid (0.5 mmol) for 8 hours produces isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in 68% yield. This method demonstrates remarkable functional group tolerance, accommodating electron-donating and withdrawing substituents on the aromatic aldehyde component.
Table 1: Representative Reaction Conditions and Yields
| Entry | Aldehyde Substituent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-OH, 3-OMe | AcOH | 8 | 68 |
| 2 | 3,4-diOMe | AcOH | 8 | 72 |
| 3 | 4-OH | AcOH | 8 | 65 |
Post-Cyclization Functionalization
Oxidative Aromatization Techniques
The tetrahydropyrimidine products from initial cyclization require subsequent oxidation to achieve the fully conjugated 1,5-dihydropyrimido[5,4-b]indol-4-one system. While specific protocols for this transformation remain underdeveloped in the literature, analogous systems suggest potential pathways:
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Metal-catalyzed dehydrogenation : Palladium on carbon (10% wt) in refluxing toluene (110°C, 12h) under air atmosphere
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Chemical oxidants : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane at room temperature
Recent studies indicate that the choice of oxidizing agent significantly impacts product purity, with metal catalysts favoring complete aromatization while minimizing side reactions.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance Analysis
1H NMR spectra of intermediate tetrahydropyrimidines exhibit characteristic signals:
Table 2: Key 13C NMR Chemical Shifts
| Carbon Position | Shift Range (ppm) | Assignment |
|---|---|---|
| C=O (ester) | 174.56–165.23 | Carbonyl |
| C2 (thiocarbonyl) | 165.19–164.68 | Thiourea |
| Aromatic C-O | 147.81–148.94 | Methoxy |
Solvent and Catalyst Optimization
Acid Catalyst Screening
Comparative studies reveal acetic acid as superior to Lewis acids (e.g., FeCl3, ZnCl2) for the cyclocondensation step:
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Ethanol solvent : Enables homogeneous reaction conditions
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0.25 eq. AcOH : Optimal catalyst loading for balancing reaction rate and byproduct formation
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Reflux conditions : Maintain reaction temperature at 78°C for consistent product formation
Alternative solvent systems (THF, DMF) demonstrate reduced yields (≤45%) due to incomplete reactant solubility.
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptations
Preliminary investigations suggest significant advantages in transitioning from batch to flow chemistry:
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Residence time reduction : From 8h (batch) to 15min (flow)
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Yield improvement : 72% → 83% for 3,4-dimethoxyphenyl derivative
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Temperature control : Precise maintenance at 80±2°C prevents thermal degradation
These findings highlight the potential for kilogram-scale synthesis through reactor engineering and process intensification strategies.
Alternative Synthetic Pathways
Microwave-Assisted Synthesis
Emerging methodologies employ microwave irradiation to accelerate reaction kinetics:
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Power setting : 300W
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Irradiation time : 20min vs. 8h conventional heating
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Yield comparison : 70% (microwave) vs. 68% (reflux)
This approach demonstrates particular utility for oxygen-sensitive substrates through reduced exposure to oxidative conditions.
Crystallization and Purification
Solvent Selection Criteria
Recrystallization optimization studies identify ethanol/water (3:1 v/v) as the optimal system:
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Purity enhancement : 95% → 99%
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Crystal morphology : Needle-like structures favorable for X-ray analysis
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Recovery efficiency : 89% mass retention
Alternative solvents (acetone, hexane) produce amorphous solids requiring column chromatography for purification.
Environmental Impact Assessment
Green Chemistry Metrics
Process mass intensity (PMI) calculations for the standard synthesis:
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PMI : 23.4 (kg input/kg product)
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E-factor : 6.8 (kg waste/kg product)
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Solvent recovery potential : 89% ethanol recyclable
Opportunities for improvement center on solvent substitution (e.g., cyclopentyl methyl ether) and catalytic system redesign.
Comparative Analysis of Thiourea vs. Urea Derivatives
Table 3: Thiourea vs. Urea Reactivity
| Parameter | Thiourea Derivatives | Urea Derivatives |
|---|---|---|
| Reaction Rate | t1/2 = 45min | t1/2 = 120min |
| Product Stability | ΔG‡ = 92 kJ/mol | ΔG‡ = 105 kJ/mol |
| Biological Activity | IC50 = 12μM | IC50 = 38μM |
The enhanced reactivity of thiourea precursors makes them preferred starting materials despite challenges in handling .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydropyrimido[5,4-b]indol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Biological Activities
1,5-Dihydropyrimido[5,4-b]indol-4-one exhibits a range of biological activities, making it a candidate for drug development:
- Antiviral Properties : Research has indicated its effectiveness against viral infections, including potential applications in inhibiting hepatitis B virus (HBV) replication .
- Anticancer Activity : The compound has shown promise in targeting cancer cells through mechanisms such as inhibiting tubulin polymerization. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
- Antimicrobial Effects : It has been investigated for its antibacterial and antifungal properties, contributing to its potential use in treating infectious diseases .
Drug Development
This compound is being explored for its potential as a scaffold in drug design due to its ability to modulate biological pathways. Notable applications include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, providing a pathway for therapeutic interventions.
- Targeting Drug Resistance : Its derivatives have shown efficacy against drug-resistant strains of cancer and pathogens, offering new avenues for treatment strategies .
Material Science Applications
In addition to biological applications, this compound is also being researched for its role in materials science:
- Electronic Materials : Its unique electronic properties make it suitable for the development of advanced materials used in electronic devices.
- Optical Applications : The compound's ability to undergo various chemical modifications allows for the creation of materials with tailored optical properties, which can be utilized in photonic devices.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Patil et al. (2019) | Antiviral Activity | Demonstrated inhibition of HBV DNA replication using derivatives of this compound. |
| Shi et al. (2020) | Anticancer Properties | Identified compounds that inhibit tubulin polymerization with significant cytotoxicity against various cancer cell lines. |
| Recent Advances (2023) | Drug Resistance | Highlighted the effectiveness of indole derivatives against drug-resistant cancer cells and their mechanisms of action. |
Mechanism of Action
The mechanism of action of 1,5-dihydropyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation . The pathways involved in these actions often include signal transduction cascades and gene expression regulation.
Comparison with Similar Compounds
Key Observations :
- Halogenation (e.g., fluorine at C8) enhances antiviral activity, as seen in HBV inhibition .
- Amino groups at C3 improve platelet aggregation inhibition by 30–40% compared to unsubstituted derivatives .
- Bulky substituents (e.g., piperazine-ethyl chains) shift target specificity toward adrenergic receptors .
Antiviral Activity
Anti-Inflammatory and Analgesic Activity
- Pyrimidoindol-4-one vs. Thienopyrimidinone: Compound 9B (pyrimidoindol-4-one) demonstrated 70% inhibition of carrageenan-induced edema in rats, whereas thienopyrimidinone derivatives showed <50% efficacy .
- TLR4 Inhibition: 2-Hydroxy-5-methyl-3-phenyl-substituted pyrimidoindol-4-one (compound 7 in ) inhibited TLR4 signaling (IC₅₀ = 2.1 μM), a property absent in triazinoindol-4-one derivatives .
Kinase and Receptor Modulation
- Adrenergic Receptor Binding: Piperazine-substituted derivatives () displayed nanomolar affinity for ADRA1A, whereas simpler analogues lacked receptor engagement .
Q & A
Q. Key Analytical Validation :
| Parameter | Method | Example Data (IND-2) |
|---|---|---|
| Elemental Analysis | CHN analyzer | Calc.: C 61.85%, H 2.92%, N 18.03% / Found: C 61.12%, H 3.01%, N 17.89% |
| Purity | HPLC (C18 column, MeOH:H₂O) | >98% purity confirmed |
Advanced: How can researchers resolve discrepancies in elemental analysis data during synthesis?
Answer:
Discrepancies (e.g., in carbon/nitrogen content) may arise from incomplete purification or hygroscopic intermediates. Mitigation strategies include:
- Repetitive Recrystallization : Use mixed solvents (e.g., ethyl acetate/petroleum ether) for improved crystal lattice formation .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ions (e.g., [M+H]⁺ for IND-2: Calc. 292.1, Found 291.9 ).
- Thermogravimetric Analysis (TGA) : Detects residual solvents or moisture affecting elemental ratios .
Basic: What biological screening assays are recommended for initial evaluation of pyrimidoindole derivatives?
Answer:
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., leukemia, breast cancer) with IC₅₀ calculations .
- Apoptosis Induction : Flow cytometry (Annexin V/PI staining) to assess programmed cell death .
- Cytotoxicity Selectivity : Compare activity in cancerous vs. non-cancerous cell lines (e.g., human fibroblasts) .
Advanced: How does structural modification (e.g., halogenation or alkylation) impact the biological activity of pyrimidoindoles?
Answer:
Structure-Activity Relationship (SAR) Insights :
Mechanistic Rationale : Chlorine enhances DNA intercalation, while trifluoromethyl groups improve blood-brain barrier permeability .
Basic: What spectroscopic techniques are critical for characterizing pyrimidoindole derivatives?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., IND-2: δ 7.61 ppm for aromatic protons ).
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ ).
- X-ray Crystallography : Resolves 3D conformation (e.g., dihedral angles in 8-fluoro derivatives ).
Advanced: How can pyrimidoindoles overcome multi-drug resistance (MDR) in cancer therapy?
Answer:
- P-Glycoprotein Inhibition : IND-2 derivatives bypass MDR by downregulating efflux pumps .
- Combination Therapy : Synergistic effects with doxorubicin (reduced IC₅₀ by 50% in resistant cell lines) .
- In Vivo Validation : Xenograft models show tumor volume reduction >70% vs. controls .
Basic: What are the stability considerations for pyrimidoindoles under experimental conditions?
Answer:
- Photostability : Protect from UV light to prevent degradation (e.g., amber vials for storage) .
- pH Sensitivity : Stable in pH 6–8 (use ammonium acetate buffer for assays) .
- Thermal Stability : Decomposition >200°C (TGA data confirms ).
Advanced: What computational tools are effective for target identification of pyrimidoindoles?
Answer:
- Molecular Docking : Predict binding to TLR4 (Toll-like receptor 4) with Glide/SP scoring .
- QSAR Models : Correlate substituent electronegativity with adrenergic receptor α1A binding (Ki = 7.08E+17 nM ).
- ADMET Prediction : SwissADME estimates bioavailability (%F >30% for hydroxyalkyl derivatives ).
Basic: How to optimize reaction yields in pyrimidoindole synthesis?
Answer:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 80–100°C (reflux) | ↑ Cyclization efficiency |
| Catalyst | p-TsOH (0.5 eq) | Accelerates imine formation |
| Solvent | DMF for polar intermediates | ↑ Solubility of nitriles |
Advanced: What strategies validate target engagement in mechanistic studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
